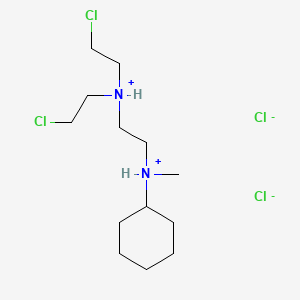

Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride

Description

Properties

CAS No. |

101418-36-4 |

|---|---|

Molecular Formula |

C13H28Cl4N2 |

Molecular Weight |

354.2 g/mol |

IUPAC Name |

bis(2-chloroethyl)-[2-[cyclohexyl(methyl)azaniumyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C13H26Cl2N2.2ClH/c1-16(13-5-3-2-4-6-13)11-12-17(9-7-14)10-8-15;;/h13H,2-12H2,1H3;2*1H |

InChI Key |

YRFFWBBMVUATSX-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](CC[NH+](CCCl)CCCl)C1CCCCC1.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Ethylenediamine Derivatives

The primary synthetic approach involves nucleophilic substitution reactions where:

- Ethylenediamine or its N-substituted derivatives are reacted with 2-chloroethyl halides or 2-chloroethylamine hydrochloride.

- The reaction typically occurs under controlled temperature and pressure conditions to optimize yield and selectivity.

A related patent for N,N-diethylethylenediamine preparation illustrates a similar approach:

| Parameter | Conditions |

|---|---|

| Reactants | Diethylamine and 2-chloroethylamine hydrochloride |

| Solvent and Base | Sodium methoxide in methanol |

| Reaction Vessel | Autoclave |

| Temperature | 100–200 °C |

| Pressure | 0.52–1.60 MPa |

| Reaction Time | 3–8 hours |

| Molar Ratios (amine:chloroethyl) | 1–8:1 |

| Base to Chloroethylamine Ratio | 0.9–1.1:1 |

| Work-up | pH adjustment to ≥13, phase separation, distillation |

This method yields high-purity N,N-diethylethylenediamine with advantages including low raw material cost and operational simplicity.

Although this example uses diethylamine, the principle applies to ethylenediamine derivatives bearing cyclohexyl and methyl substituents, where selective alkylation is critical.

Quaternization with Cyclohexyl and Methyl Groups

- The introduction of cyclohexyl and methyl substituents on the nitrogen atoms may be performed via alkylation using cyclohexyl halides and methyl halides or via reductive amination methods.

- The quaternization step often involves reaction with hydrochloric acid or equivalents to form the dihydrochloride salt, stabilizing the compound.

Data Table: Comparative Preparation Parameters

Research and Development Notes

- There is limited direct literature specifically detailing the preparation of Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride, but the synthesis can be inferred from analogous nitrogen mustard compounds and ethylenediamine derivatives.

- The key challenges in synthesis include controlling the substitution pattern to avoid over-alkylation and managing the formation of hydrochloride salts to ensure stability and purity.

- Process optimization focuses on yield, safety (due to the toxic and reactive nature of chloroethyl groups), and scalability for potential pharmaceutical applications.

Chemical Reactions Analysis

Alkylation Reactions

The compound exhibits alkylating activity due to its two bis(2-chloroethyl) groups, which can transfer ethyl groups to nucleophiles (e.g., DNA, proteins). This reactivity is characteristic of nitrogen mustards, a class of alkylating agents used in chemotherapy .

Mechanism :

-

The chloroethyl groups undergo SN2 nucleophilic substitution , reacting with nucleophilic sites such as amino groups in proteins or guanine residues in DNA.

-

This leads to covalent cross-linking of DNA strands, causing mutations and strand breaks.

Biological Significance :

-

Alkylation of DNA disrupts replication and transcription, contributing to cytotoxic effects .

-

Protein interactions (e.g., with albumin) may influence degradation pathways, as observed in similar compounds .

Hydrolysis and Degradation

The compound undergoes hydrolysis under specific conditions, particularly in aqueous environments.

Key Observations :

-

pH-dependent stability : The dihydrochloride salt form enhances solubility in aqueous solutions, facilitating hydrolysis .

-

Intermediate formation : Hydrolysis of chloroethyl groups may generate reactive species like chloroethylazohydroxide or alkylisocyanates , though detailed pathways for this specific compound are inferred from analogs .

Protein Interactions and Metabolism

-

Albumin binding : Similar to chloroethyl nitrosoureas (e.g., BCNU), this compound may form covalent adducts with plasma proteins, altering its pharmacokinetics .

-

Enzymatic metabolism : In vivo, the compound could undergo denitrosation or hydrolytic cleavage , though specific pathways require further study .

Comparative Reactivity

A comparison with structurally similar compounds highlights reactivity trends:

Alkylation Efficiency

-

DNA cross-linking : Studies on similar nitrogen mustards show that chloroethyl groups induce DNA interstrand cross-links, which are critical for antitumor activity .

-

Protein modification : Reaction with proteins (e.g., albumin) may reduce systemic toxicity by forming stable adducts .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride has been studied for its potential therapeutic effects, particularly in oncology. The compound exhibits cytotoxic properties similar to other nitrogen mustards, making it a candidate for cancer treatment.

- Mechanism of Action : The compound interacts with nucleic acids, forming covalent bonds with DNA. This interaction can lead to DNA strand breaks and mutations, which are critical for understanding its therapeutic effects and toxicity profiles.

Polymer Science

In polymer chemistry, this compound serves as a cross-linking agent in the synthesis of various polymers. Its ability to form covalent bonds enhances the mechanical properties of polymer networks.

- Applications in Coatings and Adhesives : The compound is utilized in creating durable coatings and adhesives due to its strong bonding capabilities.

Biochemical Studies

Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride is also employed in biochemical research to study protein interactions and modifications.

- Protein Interaction Studies : Research indicates that the compound can modify proteins through alkylation, affecting their function and stability.

Data Tables

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents.

Case Study 2: Polymer Network Formation

Research demonstrated the effectiveness of this compound as a cross-linking agent in creating robust polymer networks. The resulting materials showed enhanced mechanical strength and thermal stability, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride involves the interaction of the compound with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. The cyclohexyl and methyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Nitrogen Mustards

Target Compound vs. HN1 (Bis(2-chloroethyl)ethylamine)

Target Compound vs. Cyclophosphamide

Key Difference : Cyclophosphamide’s oxazaphosphorine ring enables selective activation in tumors, a feature absent in the target compound.

Functional Analogues: Nitrosoureas

Target Compound vs. BCNU (Carmustine)

Key Difference : BCNU’s nitrosourea group facilitates spontaneous decomposition to alkylating agents, whereas the target compound likely requires enzymatic activation.

Target Compound vs. CCNU (Lomustine)

Research Findings and Data Tables

Metabolic and Enzymatic Comparisons

Critical Analysis of Gaps and Limitations

- Target Compound: No experimental data on metabolism, toxicity, or clinical efficacy exist, limiting direct comparisons.

- Structural Predictions : The cyclohexyl group may confer resistance to enzymatic degradation, but this remains untested.

- Therapeutic Potential: Unlike cyclophosphamide or CCNU, the target compound lacks evidence of selective tumor targeting or prodrug activation.

Biological Activity

Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride (CAS No. 101418-36-4) is a synthetic compound notable for its complex structure and significant biological activity. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and associated toxicity profiles.

Chemical Structure and Properties

The molecular formula of Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride is C13H28Cl4N2, with a molecular weight of approximately 354.187 g/mol. The compound features an ethylenediamine backbone with two bis(2-chloroethyl) groups and cyclohexyl and methyl substituents, which contribute to its reactivity and biological interactions .

Interaction with Nucleic Acids

Research indicates that the compound can form covalent bonds with DNA, leading to strand breaks and mutations. Such interactions are critical for understanding both its therapeutic effects and potential toxicities. The alkylating nature of this compound resembles that of nitrogen mustards, which are known to interfere with DNA replication and transcription .

Case Studies on Cytotoxicity

Several studies have explored the cytotoxic effects of Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride on various cancer cell lines:

- Study 1 : A study demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited significant cytotoxicity against human colon adenocarcinoma (Caco-2) cells, with an IC50 value calculated at approximately 25 µM .

- Study 2 : In another investigation involving breast cancer cell lines, the compound showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride, a comparison with other nitrogen mustards is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(2-chloroethyl)methylamine | Contains two chloroethyl groups | Used as a chemotherapeutic agent (Mustargen) |

| N,N-Bis(2-chloroethyl)-2-naphthylamine | Contains naphthyl group instead of cyclohexyl | Exhibits different biological activity |

| Cyclophosphamide | Phosphoramide derivative | Widely used in cancer therapy |

| Chlorambucil | Different structure | Primarily used for chronic lymphocytic leukemia |

This table highlights how Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride's specific combination of functional groups influences its reactivity and biological interactions compared to other compounds in its class .

Toxicological Profile

Given its alkylating properties, Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride poses potential risks for genotoxicity. Studies have shown that exposure can lead to significant DNA damage in vitro. For instance:

Q & A

Q. What are the optimal synthetic routes for Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential alkylation of ethylenediamine derivatives. For example:

Step 1 : React ethylenediamine with 2-chloroethyl groups under controlled alkaline conditions to form N,N-bis(2-chloroethyl)ethylenediamine.

Step 2 : Introduce the cyclohexyl and methyl groups via nucleophilic substitution, followed by dihydrochloride salt formation using HCl.

Key Considerations :

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, chloroethyl groups at δ 3.4–3.8 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- X-ray Crystallography : Resolve the dihydrochloride salt structure, highlighting hydrogen-bonding networks between NH groups and Cl⁻ ions .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 220–254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition above 200°C suggests robust storage conditions.

- Karl Fischer Titration : Measure hygroscopicity, critical for handling the dihydrochloride form .

Advanced Research Questions

Q. How does the compound interact with biomolecules such as DNA or proteins, and what methodologies elucidate these mechanisms?

- Methodological Answer :

- DNA Alkylation Assays : Incubate the compound with plasmid DNA (e.g., pBR322) and analyze strand breaks via gel electrophoresis.

- Protein Binding Studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants with serum albumin or nucleophiles like glutathione.

- Contradictions : The cyclohexyl group may sterically hinder interactions compared to analogs lacking bulky substituents, altering cytotoxicity profiles .

Q. What are the primary degradation pathways under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 7.4, 37°C) and track degradation via LC-MS. Major products may include hydrolyzed chloroethyl groups (forming ethanol derivatives).

- Stabilization Strategies : Lyophilize the compound and store under anhydrous conditions to slow hydrolysis.

- Contradictions : Conflicting reports exist on whether the dihydrochloride form accelerates or decelerates degradation compared to freebase analogs .

Q. How do structural modifications (e.g., cyclohexyl vs. aromatic substituents) impact biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs replacing cyclohexyl with phenyl or methyl groups. Evaluate cytotoxicity (via MTT assays) and DNA cross-linking efficiency (Comet assay).

- Data Interpretation : Bulky cyclohexyl groups may reduce cellular uptake but enhance lipid solubility, leading to tissue-specific toxicity .

- Contradictions : Some studies report increased potency with cyclohexyl groups in specific cancer cell lines, while others note reduced activity due to poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.